5-Hydroxy-2'-deoxycytidine

Description

The exact mass of the compound 2'-Deoxy-5-hydroxycytidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)/t4-,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZJTNZSBMVFSU-UBKIQSJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966652 |

Source

|

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52278-77-0 |

Source

|

| Record name | 5-Hydroxy-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52278-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052278770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-DEOXY-5-HYDROXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JHE7FC4BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of 5-hydroxy-2'-deoxycytidine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-hydroxy-2'-deoxycytidine (5-OH-dC) is a significant product of oxidative DNA damage, arising from the reaction of hydroxyl radicals with deoxycytidine residues. Once considered a mere byproduct of cellular metabolism, a growing body of evidence now positions 5-OH-dC as a critical player in mutagenesis, carcinogenesis, and cellular senescence. This technical guide provides an in-depth exploration of the biological significance of 5-OH-dC, from its chemical formation and repair to its emerging role as a clinical biomarker and potential therapeutic target. We will delve into the intricate signaling pathways modulated by this lesion, detail state-of-the-art methodologies for its detection and quantification, and discuss its implications for drug development in oncology and other fields.

Introduction: The Genesis of an Oxidative Lesion

Cellular respiration, while essential for life, inevitably produces reactive oxygen species (ROS) as byproducts. These highly reactive molecules, including the hydroxyl radical (•OH), can indiscriminately attack cellular macromolecules, with DNA being a primary target. The C5-C6 double bond of pyrimidine bases is particularly susceptible to •OH attack, leading to a variety of oxidation products. One of the most stable and abundant of these lesions is this compound (5-OH-dC).[1]

The formation of 5-OH-dC is not limited to endogenous metabolic processes. Exposure to ionizing radiation and various chemical oxidants can also significantly increase its levels in DNA.[1] This lesion is not benign; its presence in the genome can have profound biological consequences, including miscoding during DNA replication, which underscores its mutagenic potential.[1] Furthermore, 5-OH-dC can deaminate to form 5-hydroxy-2'-deoxyuridine (5-OH-dU), another mutagenic lesion.[1]

This guide will systematically unpack the multifaceted biological significance of 5-OH-dC, providing researchers and drug development professionals with a comprehensive understanding of this critical DNA lesion.

The Chemical Biology of this compound

Formation and Chemical Properties

The primary route of 5-OH-dC formation is the addition of a hydroxyl radical to the C5 position of deoxycytidine, followed by oxidation. This process is a hallmark of oxidative stress. The presence of a hydroxyl group at the C5 position alters the chemical properties of the cytosine base, impacting its base-pairing potential and the local DNA structure. The lesion is known to be destabilizing to the DNA duplex, which may serve as a recognition signal for repair enzymes.[1]

Mutagenic Potential

The mutagenic nature of 5-OH-dC stems from its ability to be misread by DNA polymerases during replication. While it can correctly pair with guanine, it also has the potential to mispair with adenine, leading to C-to-T transition mutations. This miscoding potential highlights 5-OH-dC as a pro-mutagenic lesion that can contribute to the accumulation of mutations observed in cancer and aging.[1]

Cellular Defense: The Base Excision Repair Pathway

To counteract the deleterious effects of lesions like 5-OH-dC, cells have evolved a sophisticated DNA repair mechanism known as the Base Excision Repair (BER) pathway.

Recognition and Excision by DNA Glycosylases

The first and most critical step in the repair of 5-OH-dC is its recognition and removal by specific DNA glycosylases. These enzymes scan the DNA for damaged bases and cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, leaving an apurinic/apyrimidinic (AP) site.[1] This process requires the damaged base to be flipped out of the DNA helix and into the active site of the enzyme.[1]

Figure 1: Simplified workflow of the Base Excision Repair (BER) pathway for 5-OH-dC.

The Dark Side of 5-OH-dC: Implications in Disease

When the rate of 5-OH-dC formation overwhelms the cellular repair capacity, or when the repair machinery itself is defective, this lesion can accumulate and contribute to the pathogenesis of various diseases, most notably cancer.

A Marker of Oxidative Stress and Carcinogenesis

Elevated levels of 5-OH-dC are considered a reliable biomarker of oxidative stress. Numerous studies have reported increased levels of this lesion in various cancer tissues compared to their normal counterparts, suggesting a role for oxidative DNA damage in tumor initiation and progression.

| Cancer Type | Fold Change in 5-OH-dC Levels (Tumor vs. Normal) | Reference |

| Squamous Cell Lung Cancer | ~2-5 fold decrease in 5-hmC | [2] |

| Brain Tumors | Up to >30-fold decrease in 5-hmC | [2] |

| Colorectal Cancer | 7.7 to 28-fold decrease in 5-hmC* | [3] |

| Breast Cancer | Significantly higher levels of 5-hydroxymethyl-2'-deoxyuridine** | [4] |

*Note: Many studies have focused on 5-hydroxymethylcytosine (5hmC), the oxidized product of 5-methylcytosine. While related, it is a distinct molecule from 5-OH-dC. The data for 5-OH-dC specifically is still emerging and can be less consistently reported across all cancer types. **Note: This study measured a related oxidized pyrimidine.

Impact on Cellular Signaling Pathways

The presence of DNA damage, including 5-OH-dC, triggers a complex signaling network known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for repair, or if the damage is too severe, to induce programmed cell death (apoptosis) or cellular senescence.

4.2.1. Activation of the p53 Pathway

The tumor suppressor protein p53 is a master regulator of the DDR. DNA damage can lead to the activation of kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), which in turn phosphorylate and activate p53.[3][5] Activated p53 can then induce the expression of genes that promote cell cycle arrest (e.g., p21) or apoptosis. While not directly shown for 5-OH-dC, it is plausible that the accumulation of this lesion contributes to the overall DNA damage load that activates the p53 pathway.

4.2.2. Induction of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including persistent DNA damage. Senescent cells are metabolically active and secrete a variety of pro-inflammatory cytokines and other factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[6][7] The accumulation of DNA damage, including oxidative lesions like 5-OH-dC, is a key driver of senescence. The induction of the p53-p21 and p16-Rb pathways is crucial in establishing the senescent state in response to DNA damage.[6]

Figure 2: The role of 5-OH-dC in the DNA Damage Response (DDR) pathway.

Detection and Quantification of this compound

Accurate and sensitive detection of 5-OH-dC is crucial for its validation as a biomarker and for studying its biological roles. Several analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of DNA adducts, including 5-OH-dC. This technique offers high sensitivity and specificity, allowing for the accurate measurement of lesion levels in various biological samples, including tissue, blood, and urine.

Step-by-Step Methodology for HPLC-MS/MS Analysis of 5-OH-dC in Urine:

-

Sample Collection and Preparation:

-

Collect a 24-hour urine sample, keeping it refrigerated or on ice during collection.

-

Add a preservative (e.g., boric acid) to prevent bacterial growth.

-

Centrifuge the urine sample to remove any sediment.

-

Store the supernatant at -80°C until analysis.

-

-

Solid-Phase Extraction (SPE):

-

Thaw the urine sample and add an internal standard (e.g., a stable isotope-labeled version of 5-OH-dC).

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange and reverse-phase column) with methanol and then water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a weak wash buffer to remove interfering substances.

-

Elute the 5-OH-dC and the internal standard with a stronger elution buffer (e.g., methanol with a small percentage of ammonia).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Inject the sample onto a reverse-phase HPLC column.

-

Separate the analytes using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

-

Detect and quantify the 5-OH-dC and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 5-OH-dC are monitored for quantification.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of 5-OH-dC standards.

-

Calculate the concentration of 5-OH-dC in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Normalize the results to creatinine concentration to account for variations in urine dilution.

-

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) provide a high-throughput and more accessible method for the detection of 5-OH-dC, although they may have lower specificity compared to HPLC-MS/MS. Commercially available ELISA kits utilize monoclonal or polyclonal antibodies that specifically recognize 5-OH-dC.

General Protocol for a Competitive ELISA for 5-OH-dC:

-

Plate Coating: A microtiter plate is pre-coated with a 5-OH-dC-conjugate.

-

Sample and Standard Incubation: Standards of known 5-OH-dC concentration and unknown samples are added to the wells, along with a primary antibody specific for 5-OH-dC. During this incubation, the free 5-OH-dC in the sample/standard competes with the coated 5-OH-dC for binding to the primary antibody.

-

Washing: The plate is washed to remove unbound antibodies and sample components.

-

Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added to the wells.

-

Washing: The plate is washed again to remove unbound secondary antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

-

Signal Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 5-OH-dC in the sample.

-

Quantification: A standard curve is generated from the absorbance readings of the standards, and the concentration of 5-OH-dC in the unknown samples is determined by interpolating from this curve.

Figure 3: General workflow for a competitive ELISA for 5-OH-dC detection.

This compound in Drug Development

The involvement of 5-OH-dC in carcinogenesis and other diseases has opened new avenues for drug development.

A Biomarker for Therapeutic Efficacy and Prognosis

The levels of 5-OH-dC in urine or blood can serve as a non-invasive biomarker to assess the level of oxidative stress in patients and to monitor the efficacy of antioxidant therapies. Furthermore, in the context of cancer, urinary levels of 5-OH-dC could potentially be used as a prognostic marker or to predict the response to certain chemotherapies that induce oxidative stress.[8]

A Potential Therapeutic Target

Targeting the repair of 5-OH-dC is an emerging strategy in cancer therapy. Inhibiting the DNA glycosylases that remove this lesion could lead to its accumulation, potentially triggering apoptosis or senescence in cancer cells that are already under high oxidative stress. This approach, known as synthetic lethality, could be particularly effective in combination with therapies that increase ROS production.[9][10]

Conclusion and Future Perspectives

This compound has transitioned from being a mere marker of DNA damage to a key player in the complex interplay between oxidative stress, mutagenesis, and disease. Its role in activating the DNA damage response and inducing cellular senescence highlights its significance in cellular fate decisions. The development of sensitive and robust analytical methods for its detection has been instrumental in establishing its clinical relevance as a biomarker.

Future research should focus on further elucidating the specific signaling pathways directly activated by 5-OH-dC and its downstream consequences. A deeper understanding of its role in the tumor microenvironment and its interplay with the immune system will be crucial. Moreover, the development of specific inhibitors for the DNA glycosylases that repair 5-OH-dC holds promise for novel therapeutic strategies in oncology. As our knowledge of this once-overlooked DNA lesion expands, so too will its potential to be harnessed for diagnostic, prognostic, and therapeutic purposes.

References

-

Ganguly, M., et al. (2012). Thermodynamic Signature of DNA Damage: Characterization of DNA with a this compound•2'-Deoxyguanosine Base Pair. Biochemistry, 51(10), 2018-2027. [Link]

-

Chen, H. J., & Weng, T. I. (2024). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics, 12(9), 705. [Link]

-

Wang, T., et al. (2016). Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis. Oncotarget, 7(40), 66145–66155. [Link]

-

Matsumoto, Y., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and Environment, 43(1), 18. [Link]

-

Jin, S. G., et al. (2011). 5-Hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations. Cancer Research, 71(24), 7360–7365. [Link]

-

Wang, H., et al. (2008). An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment. The Journal of Biological Chemistry, 283(5), 2564–2574. [Link]

-

Kavoosi, F., et al. (2021). Investigation of the Effect of 5-Aza-2'-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line. Reports of Biochemistry & Molecular Biology, 9(4), 466–476. [Link]

-

Laukens, K., et al. (2025). 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response. Clinical Epigenetics, 17(1), 1. [Link]

-

Widodo, N., et al. (2017). 5-aza-dC but not 5-aza-CR induces a senescence-like phenotype in vitro and in vivo by a p53/p21-independent mechanism. Oncotarget, 8(52), 89999–90013. [Link]

-

Li, W., & Liu, M. (2011). Distribution of 5-Hydroxymethylcytosine in Different Human Tissues. Journal of Nucleic Acids, 2011, 870726. [Link]

-

Liu, Z., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(6), 3445–3452. [Link]

-

Liu, X., et al. (2007). Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. Rapid Communications in Mass Spectrometry, 21(9), 1497–1505. [Link]

-

Li, Y., et al. (2019). Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy. Journal of Translational Medicine, 17(1), 109. [Link]

-

Widodo, N., et al. (2017). Morphological changes in 5'-Aza-2'-deoxycytidine treated cells. Oncotarget, 8(52), 89999-90013. [Link]

-

MyBioSource. (n.d.). Global DNA Methylation ELISA Kit (5'-methyl-2'-deoxycytidine Quantitation). Retrieved from [Link]

-

Hasegawa, Y., et al. (2022). Predictive Biomarkers for Response and Toxicity of Induction Chemotherapy in Head and Neck Cancers. Frontiers in Oncology, 12, 894573. [Link]

-

Kavoosi, F., & Dastjerdi, K. (2019). The apoptotic effect of 5' fluoro 2' deoxycytidine on treated cell lines versus control groups. Research in Pharmaceutical Sciences, 14(5), 454–462. [Link]

-

Futami, K., et al. (2019). DNA demethylation with 5-aza-2'-deoxycytidine induces the senescence-associated secretory phenotype in the immortal fish cell line, EPC. Gene, 697, 194–200. [Link]

-

Wallace, S. S. (2014). Targeting base excision repair in precision oncology. Seminars in Cancer Biology, 29, 62–75. [Link]

-

Kim, H. J., et al. (2021). Predictive biomarkers for 5-fluorouracil and oxaliplatin-based chemotherapy in gastric cancers via profiling of patient-derived xenografts. British Journal of Cancer, 125(6), 846–855. [Link]

-

Kavoosi, F., et al. (2021). The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line. International Journal of Cancer Management, 14(3), e109968. [Link]

-

Birch, J., & Gil, J. (2020). Senescence and the SASP: many therapeutic avenues. Genes & Development, 34(23-24), 1565–1576. [Link]

-

Djuric, Z., et al. (2001). Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer. Cancer, 91(12), 2249–2254. [Link]

-

Reinhardt, H. C., et al. (2007). p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage. Cancer Cell, 11(2), 175–189. [Link]

-

Toussaint, O., et al. (2017). Impact of senescence-associated secretory phenotype and its potential as a therapeutic target for senescence-associated diseases. Aging Cell, 16(2), 229–236. [Link]

-

Palii, S. S., et al. (2008). DNA damage response is a major pathway for 5-aza-2'-deoxycytidine-induced cytotoxicity in leukemic cells. Leukemia, 22(5), 985–995. [Link]

-

Smith, C. A., et al. (2020). What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways. bioRxiv. [Link]

-

Middleton, F. K., et al. (2014). Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity. ACS Chemical Biology, 9(11), 2625–2634. [Link]

-

Madhusudan, S., & Middleton, M. R. (2008). Targeting base excision repair for chemosensitization. Current Opinion in Investigational Drugs, 9(6), 623–631. [Link]

-

de Groot, J. F., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to quantify abundant human plasma proteins with high reproducibility. Journal of Proteomics, 273, 104787. [Link]

-

Nilsen, H., & Eide, L. (2025). Targeting base excision repair in precision oncology. DNA Repair, 147, 103844. [Link]

-

Kavoosi, F., et al. (2019). The apoptotic effect of 5' fluoro 2' deoxycytidine on treated cell lines versus control groups (a) at 24 h. Treated cell lines include HA22T/VGH (b), SMMC 7721 (c), and Hep3B (d). The 5'-fluoro-2'-deoxycytidine induced significant apoptosis. The results were obtained from three independent experiments. Maximal apoptosis was seen in the Hep3B cell line after 24 h d c. ResearchGate. [Link]

-

Galkin, M. A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7906. [Link]

-

Qiu, X., et al. (2009). Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines. Blood, 113(1), 21–28. [Link]

-

Song, C., et al. (2012). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N3]deoxycytidine and [U-15N3]methyldeoxycytidine internal standards. Analytical Biochemistry, 421(2), 645–652. [Link]

-

Malek, M., et al. (2015). Determination of urinary 5-hydroxyindoleacetic acid as a metabolomics in gastric cancer. Journal of Research in Medical Sciences, 20(1), 38–42. [Link]

Sources

- 1. Thermodynamic Signature of DNA Damage: Characterization of DNA with a this compound•2'-Deoxyguanosine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An ATM- and Rad3-related (ATR) Signaling Pathway and a Phosphorylation-Acetylation Cascade Are Involved in Activation of p53/p21Waf1/Cip1 in Response to 5-Aza-2′-deoxycytidine Treatment* | Semantic Scholar [semanticscholar.org]

- 4. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA demethylation with 5-aza-2'-deoxycytidine induces the senescence-associated secretory phenotype in the immortal fish cell line, EPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of senescence‐associated secretory phenotype and its potential as a therapeutic target for senescence‐associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting base excision repair for chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting base excision repair in precision oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy-2'-deoxycytidine: A High-Fidelity Biomarker for Quantifying Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Genesis of a Biomarker: Oxidative Damage to DNA

Oxidative stress describes a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage.[1][2] ROS, such as the hydroxyl radical (•OH), are natural byproducts of cellular metabolism and can also be induced by exogenous factors like ionizing radiation or chemical exposure.[2][3][4]

DNA is a primary target of ROS, leading to a variety of lesions that can compromise genomic integrity. Among the four DNA bases, cytosine is particularly susceptible to oxidative attack. The interaction of ROS with 2'-deoxycytidine (dC) initiates a cascade of chemical modifications.

Mechanism of 5-OHdC Formation

The formation of 5-OHdC is a direct consequence of oxidative damage to the cytosine base within the DNA strand. There are two primary pathways for its creation:

-

Direct Oxidation: A hydroxyl radical can attack the C5-C6 double bond of deoxycytidine. This can lead to the formation of a radical cation, which is then attacked by a water molecule to yield 5-hydroxy-2'-deoxycytidine.[5]

-

Via Intermediate Products: Oxidation can also form an unstable intermediate, 5,6-dihydroxy-2'-deoxycytidine. The subsequent dehydration of this molecule also results in the formation of 5-OHdC.[5]

Once formed, 5-OHdC is a relatively stable lesion but is promutagenic. It can be further deaminated to form 5-hydroxy-2'-deoxyuridine (5-OHdU), another significant oxidative damage product.[5][6] The presence of 5-OHdC in DNA is highly destabilizing to the duplex, which may serve as a recognition signal for DNA repair enzymes like DNA glycosylases that excise the damaged base.[5][7]

Validating 5-OHdC as a Premier Biomarker of Oxidative Stress

A clinically useful biomarker must be rigorously validated, demonstrating a clear and consistent link to a physiological or pathological process.[8][9] 5-OHdC excels in this regard for several key reasons:

-

Specificity of Origin: Its formation is a direct result of oxidative damage, making it a highly specific indicator of ROS activity impacting the genome.[3][5]

-

Dose-Dependent Response: The levels of 5-OHdC increase significantly when DNA is exposed to known oxidizing agents like H₂O₂, ionizing radiation, and Fenton reaction catalysts (Fe³⁺/Cu²⁺ with ascorbate), confirming a causal relationship.[3][10]

-

Biological Relevance: Elevated steady-state levels of 5-OHdC are found in various tissues, with particularly high levels in the brain, an organ with high metabolic activity.[3][11] This reinforces the link between oxidative metabolism, DNA damage, and aging.[3][11]

-

Stability and Excretion: Once formed, 5-OHdC is excised from DNA by repair enzymes and excreted in urine.[12] This provides a non-invasive method for assessing systemic, whole-body oxidative stress.

While 8-oxo-2'-deoxyguanosine (8-OHdG) is the most commonly studied DNA lesion, some studies suggest that the levels of 5-OHdC can be comparable or even higher, making it a crucial and potentially more sensitive biomarker to measure.[3][11]

Analytical Methodologies: The Gold Standard for Quantification

Accurate and precise quantification is the cornerstone of biomarker utility. While several methods can detect 5-OHdC, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the gold standard for its sensitivity, specificity, and reproducibility.[13][14]

Comparative Analysis of Detection Methods

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High Specificity: Unambiguous identification based on mass-to-charge ratio and fragmentation pattern. High Sensitivity: Capable of detecting femtomole (fmol) levels. Multiplexing: Can simultaneously measure 5-OHdC and other DNA adducts. | Higher initial instrument cost. Requires skilled operators. Lower throughput than immunoassays. |

| HPLC-ECD | Chromatographic separation followed by electrochemical detection. | High Sensitivity: Detects electrochemically active molecules like 5-OHdC with high sensitivity (50 fmol detection limit reported).[3][11] | Susceptible to interference from other electroactive compounds. Less specific than MS/MS. |

| ELISA | Immunoassay using antibodies specific to the DNA lesion. | High Throughput: Suitable for screening large numbers of samples. Lower Cost: Less expensive instrumentation compared to MS. | Potential for cross-reactivity with structurally similar molecules. Often less sensitive and specific than LC-MS/MS.[15] |

Authoritative Protocol: Quantification of 5-OHdC in Biological Samples via LC-MS/MS

This protocol provides a self-validating workflow for the robust quantification of 5-OHdC. The causality behind each step is explained to ensure technical and scientific integrity.

Objective: To accurately measure the level of 5-OHdC in DNA extracted from tissue or cells.

Core Principle: Genomic DNA is first isolated and purified to remove contaminants. It is then enzymatically hydrolyzed into individual deoxynucleosides. These deoxynucleosides are separated by HPLC and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. An isotopically labeled internal standard (e.g., 5-OHdC-¹³C,¹⁵N₂) is crucial for correcting analytical variability.[16]

Step-by-Step Methodology:

-

DNA Extraction:

-

Rationale: To obtain pure genomic DNA, free from RNA and proteins that could interfere with hydrolysis or analysis.

-

Protocol: Use a commercial DNA isolation kit (e.g., anion-exchange column-based) or a standard phenol-chloroform extraction protocol. Crucially, include an RNase incubation step to eliminate RNA contamination.[17] Quantify the extracted DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8).

-

-

Enzymatic Hydrolysis:

-

Rationale: To break down the DNA polymer into its constituent 2'-deoxynucleosides for chromatographic analysis. A multi-enzyme approach ensures complete digestion.

-

Protocol: a. To 20-50 µg of DNA in a buffer, add nuclease P1. Incubate at 37°C for 1 hour. This endonuclease cleaves DNA into 3'-mononucleotides. b. Add alkaline phosphatase. Incubate at 37°C for another 1-2 hours. This removes the phosphate group, yielding free deoxynucleosides.[17] c. Centrifuge the sample to pellet the enzymes and transfer the supernatant containing the deoxynucleosides for analysis.

-

-

LC-MS/MS Analysis:

-

Rationale: To separate 5-OHdC from the much more abundant canonical deoxynucleosides and then specifically detect and quantify it.

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

HPLC Conditions (Example based on published methods[13]):

-

Column: Reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 65% B over 30-40 minutes.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 35°C.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transition for 5-OHdC (e.g., m/z 244.1 → 128.1) and its labeled internal standard. Simultaneously monitor the transition for deoxycytidine (dC) to normalize the data.

-

Validation: Instrument parameters (e.g., collision energy, declustering potential) must be optimized for maximum signal intensity for each analyte.

-

-

-

Quantification and Data Interpretation:

-

Rationale: To convert the raw instrument signal into a biologically meaningful concentration.

-

Protocol: a. Generate a standard curve using known concentrations of pure 5-OHdC standard spiked with a fixed concentration of the internal standard. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. c. Calculate the concentration of 5-OHdC and dC in the unknown samples using the standard curve. d. Express the final result as a ratio, such as the number of 5-OHdC lesions per 10⁶ normal dC bases, to represent the level of damage within the genome.

-

Applications in Research and Drug Development

The ability to accurately measure 5-OHdC provides a powerful tool for advancing biomedical research and pharmaceutical development.

-

Evaluating Novel Antioxidants: In drug development, new chemical entities with antioxidant properties can be tested for their ability to reduce baseline or induced levels of 5-OHdC in cellular or animal models, providing direct evidence of in vivo target engagement and efficacy.

-

Toxicology and Carcinogenesis: 5-OHdC can be used as a key biomarker in toxicology studies to assess the genotoxic potential of new drug candidates or environmental chemicals.

-

Clinical Research: Monitoring 5-OHdC levels in patient populations (e.g., via urine samples) can provide insights into diseases with an oxidative stress etiology, such as cancer, neurodegenerative disorders, and cardiovascular disease.[3][8][18] It may serve as a marker for disease progression or response to therapy.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous oxidative damage of deoxycytidine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic Signature of DNA Damage: Characterization of DNA with a this compound•2'-Deoxyguanosine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Thermodynamic signature of DNA damage: characterization of DNA with a this compound·2'-deoxyguanosine base pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. primescholars.com [primescholars.com]

- 10. Oxidative damage to DNA constituents by iron-mediated fenton reactions. The deoxycytidine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endogenous oxidative damage of deoxycytidine in DNA. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. DNA Damage Competitive ELISA Kit (EIADNAD) - Invitrogen [thermofisher.com]

- 16. usbio.net [usbio.net]

- 17. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

5-Hydroxy-2'-deoxycytidine: A Technical Guide to its Discovery, Biological Significance, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology, the integrity of our genetic blueprint, DNA, is under constant assault from both endogenous and environmental agents. A primary culprit in this ongoing battle is oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. This relentless oxidative pressure leads to a myriad of DNA lesions, among which modified nucleosides have garnered significant attention for their roles in mutagenesis, disease pathogenesis, and as biomarkers of cellular damage. This guide focuses on a pivotal, yet often overlooked, product of oxidative DNA damage: 5-hydroxy-2'-deoxycytidine (5-OH-dC).

This document serves as a comprehensive technical resource, navigating the discovery and history of 5-OH-dC, its biochemical properties, its profound biological implications, and the state-of-the-art analytical methodologies for its detection and quantification. As a Senior Application Scientist, the aim is to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to critically approach their experimental designs.

The Genesis of a Lesion: Discovery and History of this compound

The story of this compound is intrinsically linked to the broader investigation of oxidative DNA damage. While the precise first report of 5-OH-dC is not singular, its identification emerged from studies in the latter half of the 20th century that sought to characterize the chemical modifications induced in DNA by ionizing radiation and other ROS-generating systems.

Initially, research focused on more abundant lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). However, as analytical techniques became more sensitive, a wider array of oxidized bases were identified. 5-OH-dC was recognized as a significant and stable oxidation product of 2'-deoxycytidine.[1] Its formation can occur through the 1e⁻ oxidation of 2'-deoxycytidine (dC) and subsequent reaction of the intermediate radical cation with water.[1] Another pathway involves the dehydration of 5,6-dihydroxy-2'-deoxycytidine, which is also a product of dC oxidation.[1]

The significance of 5-OH-dC was further underscored by the discovery of its potential to deaminate to form 5-hydroxy-2'-deoxyuridine (5-OH-dU), another mutagenic lesion.[1] This dual threat of direct miscoding and conversion to another problematic base highlighted the importance of understanding its biological fate.

Biochemical Landscape and Biological Consequences

Chemical Properties and Tautomerism

This compound is a structural analogue of deoxycytidine, with a hydroxyl group substituted at the C5 position of the pyrimidine ring. This seemingly minor modification has profound effects on the molecule's chemical and physical properties. The 5-hydroxyl group can ionize near neutral pH, which can locally destabilize the DNA double helix due to electrostatic repulsion with the anionic phosphodiester backbone.[1]

Mutagenic Potential

The presence of 5-OH-dC in the DNA template is not benign. In vitro replication studies have demonstrated that this lesion can lead to misincorporation of nucleotides by DNA polymerases.[1] While it can form a stable Watson-Crick base pair with dGMP, it has been shown to miscode, leading to G→A transitions. This mutagenic potential underscores its likely contribution to the genetic instability observed in conditions associated with high levels of oxidative stress.

DNA Repair: The Cellular Defense

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of lesions like 5-OH-dC. The primary pathway for the removal of 5-OH-dC is Base Excision Repair (BER). DNA glycosylases, such as Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase (FPG), can recognize and excise the damaged base.[2] This process requires the 5-hydroxycytosine base to be flipped out of the DNA helix and into the enzyme's active site.[1] The resulting abasic site is then further processed by other BER enzymes to restore the correct DNA sequence. Deficiencies in these repair pathways, as seen in conditions like Cockayne syndrome, can lead to the accumulation of 5-OH-dC and other oxidative lesions.[3]

5-OH-dC as a Biomarker of Oxidative Stress and Disease

The presence of 5-OH-dC in cellular DNA and its subsequent excision and excretion in urine make it a valuable biomarker for assessing systemic oxidative stress. Elevated levels of 5-OH-dC have been implicated in a range of pathologies, including cancer and neurodegenerative diseases.

Cancer

Numerous studies have reported altered levels of oxidative DNA damage markers in various cancers. While much of the focus has been on 8-oxo-dG, there is growing evidence for the involvement of oxidized pyrimidines. For instance, elevated levels of the related compound 5-hydroxymethyl-2'-deoxyuridine have been found in the peripheral blood DNA of breast cancer patients.[4] Although specific quantitative data for 5-OH-dC across a wide range of cancers is still emerging, its role as a product of oxidative damage strongly suggests its involvement in carcinogenesis. The mutagenic nature of 5-OH-dC can contribute to the accumulation of mutations that drive tumor initiation and progression.

Neurodegenerative Diseases

The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich environment. Consequently, oxidative DNA damage is a key feature of many neurodegenerative disorders. Studies have shown a correlation between increased levels of oxidative DNA damage markers in cerebrospinal fluid (CSF) and the progression of diseases like Alzheimer's.[5][6] While many studies have focused on 8-OHdG, the principles of oxidative damage suggest that 5-OH-dC levels would also be elevated in these conditions.[4]

| Disease Type | Sample Matrix | General Finding |

| Cancer | Blood, Urine, Tumor Tissue | Generally elevated levels of oxidative DNA damage markers.[4] |

| Neurodegenerative Diseases | Cerebrospinal Fluid (CSF), Brain Tissue | Increased levels of oxidative DNA damage markers are often observed.[4][5] |

Synthesis of this compound

The availability of pure 5-OH-dC is essential for its use as a standard in quantitative analytical studies and for in vitro toxicological and repair studies. While the synthesis of 5-OH-dC incorporated into oligonucleotides has been described, the synthesis of the standalone nucleoside can be achieved through the preparative oxidation of 2'-deoxycytidine.[7]

General Synthetic Approach

A common strategy for the synthesis of this compound involves the direct oxidation of 2'-deoxycytidine.

Step-by-Step Conceptual Protocol:

-

Protection of Deoxyribose Hydroxyls: To prevent unwanted side reactions, the 3' and 5' hydroxyl groups of the deoxyribose moiety of 2'-deoxycytidine are typically protected with suitable protecting groups (e.g., silyl ethers).

-

Oxidation of the Pyrimidine Ring: The protected deoxycytidine is then subjected to oxidation. A common method involves bromination at the 5-position followed by nucleophilic substitution with a hydroxyl group.

-

Deprotection: The protecting groups on the deoxyribose are removed under mild conditions to yield the final product, this compound.

-

Purification: The crude product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain highly pure 5-OH-dC.

Note: The specific reagents and reaction conditions can vary, and researchers should consult detailed synthetic chemistry literature for optimized protocols.[7]

Analytical Methodologies for the Detection and Quantification of 5-OH-dC

Accurate and sensitive measurement of 5-OH-dC is crucial for its validation as a biomarker and for mechanistic studies. The low physiological concentrations of this lesion necessitate highly selective and sensitive analytical techniques. The gold standard for the quantification of modified nucleosides is mass spectrometry coupled with a chromatographic separation method.

Sample Preparation: A Critical Step

The journey from a biological sample to an accurate measurement of 5-OH-dC begins with meticulous sample preparation. A major challenge in the analysis of oxidative DNA damage is the prevention of artifactual oxidation of normal DNA bases during sample handling and analysis.[8][9]

DNA Extraction and Hydrolysis Protocol (with artifact minimization):

-

Cell/Tissue Lysis: Lyse cells or homogenize tissue in a buffer containing a strong chelating agent, such as desferrioxamine (DFO), to sequester metal ions that can catalyze Fenton-like reactions.[8][10] The use of DNAzol, a guanidine-thiocyanate-containing reagent, has also been shown to reduce artifactual oxidation.[10]

-

DNA Isolation: Isolate genomic DNA using methods that avoid harsh conditions and phenolic extractions, which can induce oxidative damage.[9] The use of sodium iodide (NaI) for DNA isolation has been reported to yield lower background levels of oxidized bases.[9]

-

Enzymatic Hydrolysis: The purified DNA is enzymatically digested to its constituent nucleosides. A two-step enzymatic digestion is commonly employed.

-

Step 1: Incubate the DNA with nuclease P1 at 37°C. Nuclease P1 digests single-stranded DNA and RNA.

-

Step 2: Add alkaline phosphatase to the reaction mixture and incubate at 37°C. Alkaline phosphatase removes the 3'-phosphate group to yield the free nucleosides.

-

-

Sample Clean-up: The resulting nucleoside mixture is typically purified using solid-phase extraction (SPE) to remove enzymes and other interfering substances prior to mass spectrometry analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the most widely used technique for the sensitive and specific quantification of 5-OH-dC.

Principle:

-

HPLC Separation: The complex mixture of nucleosides from the digested DNA is injected into an HPLC system. A reversed-phase C18 column is typically used to separate the nucleosides based on their polarity. 5-OH-dC, being more polar than the unmodified deoxycytidine, will have a different retention time.

-

Mass Spectrometry Detection: The eluent from the HPLC is directed into the ion source of a tandem mass spectrometer (usually a triple quadrupole).

-

Ionization: Electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]⁺ of the nucleosides.

-

Tandem MS (MS/MS): In the mass spectrometer, the precursor ion corresponding to 5-OH-dC is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.

-

Typical Mass Transitions for 5-OH-dC:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 244.1 | 128.1 |

| Internal Standard (e.g., ¹⁵N₃-5-OH-dC) | 247.1 | 131.1 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of modified DNA bases.

Principle:

-

Derivatization: Nucleosides are non-volatile and must be chemically modified (derivatized) to increase their volatility for GC analysis. This is typically done by silylation, which replaces the active hydrogens with trimethylsilyl (TMS) groups.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: The separated compounds are then introduced into a mass spectrometer for detection and quantification.

Causality in Method Selection:

While both HPLC-MS/MS and GC-MS are powerful techniques, HPLC-MS/MS is often preferred for the analysis of 5-OH-dC. The primary reason is that the derivatization step in GC-MS can be a source of artifactual oxidation if not performed under strictly controlled, anaerobic conditions.[11] HPLC-MS/MS analyzes the nucleosides directly in their native form, thus avoiding this potential pitfall.

Conclusion

This compound, once a lesser-known product of oxidative DNA damage, has emerged as a significant player in the fields of molecular toxicology, cancer biology, and neurodegenerative disease research. Its mutagenic potential and role as a biomarker of oxidative stress underscore the importance of its accurate detection and quantification. This guide has provided a comprehensive overview of the discovery, biological significance, and state-of-the-art analytical methodologies for 5-OH-dC. By understanding the nuances of its formation, repair, and analysis, researchers are better equipped to unravel its role in human health and disease, paving the way for new diagnostic and therapeutic strategies.

References

-

Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction. PubMed. [Link]

-

Defective repair of this compound in Cockayne syndrome cells and its complementation by Escherichia coli formamidopyrimidine DNA glycosylase and endonuclease III. PubMed. [Link]

-

DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine. National Institutes of Health. [Link]

-

Mass Spectrometry of Structurally Modified DNA. National Institutes of Health. [Link]

-

Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products. PubMed. [Link]

-

Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. ResearchGate. [Link]

-

Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress. ACS Publications. [Link]

-

New substrates for old enzymes. This compound and 5-hydroxy-2'-deoxyuridine are substrates for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase, while 5-hydroxy-2'-deoxyuridine is a substrate for uracil DNA N-glycosylase. Journal of Biological Chemistry. [Link]

-

A simpler, more robust method for the analysis of 8-oxoguanine in DNA. ResearchGate. [Link]

-

Facts and Artifacts in the Measurement of Oxidative Base Damage to DNA. PubMed. [Link]

-

Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. National Institutes of Health. [Link]

-

Synthesis of Oligodeoxynucleotides Containing 5‐(β‐D‐Glucopyranosyloxymethyl)‐2′‐deoxyuridine, a Modified Nucleoside in the DNA of Trypanosoma Brucei. Semantic Scholar. [Link]

-

Thermodynamic Signature of DNA Damage: Characterization of DNA with a this compound•2'-Deoxyguanosine Base Pair. National Institutes of Health. [Link]

-

Cerebrospinal fluid biomarkers of Alzheimer's disease. National Institutes of Health. [Link]

-

Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2. ResearchGate. [Link]

-

Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry. National Institutes of Health. [Link]

-

Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer. PubMed. [Link]

-

Cerebrospinal fluid biomarker profiling of diverse pathophysiological domains in Alzheimer's disease. National Institutes of Health. [Link]

-

Cerebrospinal Fluid Biomarkers for Alzheimer's Disease in the Era of Disease-Modifying Treatments. National Institutes of Health. [Link]

-

5‐Hydroxymethylcytosine Profiles of cfDNA in Urine as Diagnostic, Differential Diagnosis and Prognostic Markers for Multiple Myeloma. National Institutes of Health. [Link]

-

Levels of reduced and oxidized coenzyme Q-10 and 8-hydroxy-2'-deoxyguanosine in the CSF of patients with Alzheimer's disease demonstrate that mitochondrial oxidative damage and/or oxidative DNA damage contributes to the neurodegenerative process. PubMed. [Link]

-

Neurosteroids: Cerebrospinal fluid levels for Alzheimer's disease and vascular dementia diagnostics. PubMed. [Link]

-

DNA demethylation caused by 5-Aza-2'-deoxycytidine induces mitotic alterations and aneuploidy. PubMed. [Link]

-

Association of Platelet Serotonin Levels in Alzheimer's Disease with Clinical and Cerebrospinal Fluid Markers. PubMed. [Link]

-

5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1. National Institutes of Health. [Link]

-

DNA demethylation by 5-aza-2′-deoxycytidine is imprinted, targeted to euchromatin, and has limited transcriptional consequences. National Institutes of Health. [Link]

-

PROGNOSTIC UTILITY OF 24-HOUR URINARY 5-HIAA DOUBLING TIME IN PATIENTS WITH NEUROENDOCRINE TUMORS. National Institutes of Health. [Link]

-

Determination of urinary 5-hydroxyindoleacetic acid as a metabolomics in gastric cancer. National Institutes of Health. [Link]

-

Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art. PubMed. [Link]

-

Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art. National Institutes of Health. [Link]

Sources

- 1. Thermodynamic Signature of DNA Damage: Characterization of DNA with a this compound•2'-Deoxyguanosine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2′-deoxyuridine and 5-hydroxy-2′-deoxycytidine. – Essigmann Lab [essigmann.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. | Semantic Scholar [semanticscholar.org]

- 6. Cerebrospinal fluid biomarker profiling of diverse pathophysiological domains in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-hydroxy-2'-deoxycytidine: From Chemical Structure to Biological Impact

Introduction

In the landscape of molecular biology and genetics, the integrity of DNA is paramount. This blueprint of life is under constant assault from both endogenous and exogenous sources, leading to a variety of lesions that can compromise its function. Among the myriad forms of DNA damage, oxidative damage is particularly pervasive, arising as a byproduct of normal aerobic metabolism and exposure to reactive oxygen species (ROS).[1][2] One of the significant, yet often overlooked, products of this oxidative stress is 5-hydroxy-2'-deoxycytidine (5-OH-dC).

Initially identified as a major product of oxidative damage to deoxycytidine residues in DNA, 5-OH-dC has garnered significant attention from researchers.[3][4] Its steady-state levels in cellular DNA are comparable to that of the well-studied lesion 7,8-dihydro-8-oxoguanosine (8-oxo-dG), highlighting its prevalence and biological relevance.[2][5] The presence of 5-OH-dC is not merely a benign alteration; it is a promutagenic lesion with the potential to cause C→T transition mutations, thereby implicating it in the etiology of mutagenesis, cancer, and aging.[1][6]

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties and structure, explore its biological formation and functional consequences, detail methodologies for its synthesis and detection, and discuss its implications in disease and therapeutics. By synthesizing foundational knowledge with field-proven insights, this document aims to serve as an authoritative resource for understanding and investigating this critical DNA lesion.

Core Chemical Properties and Structure

A thorough understanding of the biological role of 5-OH-dC begins with its fundamental chemical and physical characteristics. These properties dictate its stability, reactivity, and, most importantly, its behavior within the DNA double helix.

Molecular Structure

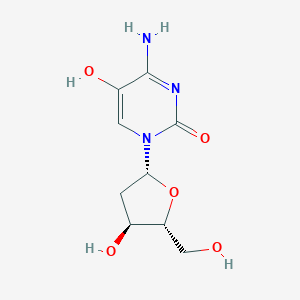

This compound is a modified pyrimidine nucleoside. It consists of a 5-hydroxycytosine base attached to a 2'-deoxyribose sugar moiety via an N-glycosidic bond.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₃N₃O₅ | [7] |

| Molecular Weight | 243.22 g/mol | [7] |

| CAS Number | 52278-77-0 | [7] |

| Appearance | White to Off-White Solid | [8] |

| Melting Point | 109-110°C | [8] |

| pKa (5-hydroxyl group) | 7.3 (nucleoside), 8.5 (nucleotide) | [1] |

Tautomerism: The Key to Mutagenicity

Like canonical DNA bases, 5-OH-dC can exist in different tautomeric forms. The predominant form is the stable amino-oxo tautomer. However, it can transiently exist as a less stable imino-oxo tautomer. This equilibrium is profoundly significant because the imino tautomer has a different hydrogen bonding pattern, preferring to pair with adenine instead of guanine.

The frequency of the imino tautomer of 5-OH-dC is significantly higher than that of the natural 2'-deoxycytidine.[6] This increased propensity to adopt the imino form is a primary molecular explanation for the high C→T transition mutagenicity of this lesion.[6][9] UV resonance Raman spectroscopy has been instrumental in detecting this minor tautomer, identifying a characteristic carbonyl marker band around 1650 cm⁻¹ for the imino form.[6]

Caption: Formation, repair, and mutagenic fate of 5-OH-dC in DNA.

Mutagenic Potential and DNA Repair

The primary biological threat posed by 5-OH-dC is its mutagenicity. As discussed, its tendency to adopt the imino tautomer leads to mispairing with adenine during DNA replication. [1]If this mismatch is not corrected, it will result in a C•G to T•A transition mutation in the subsequent round of replication.

The cell is not defenseless against this lesion. The Base Excision Repair (BER) pathway is the primary mechanism for removing 5-OH-dC. Specialized enzymes called DNA glycosylases recognize the damaged base. The thermodynamic instability caused by the lesion may aid this recognition by promoting the flipping of the base out of the DNA helix and into the enzyme's active site, where it is cleaved from the DNA backbone, initiating the repair process. [1][10]

Synthesis and Experimental Methodologies

The study of 5-OH-dC, particularly its effects on DNA structure, replication, and repair, requires the ability to synthesize oligonucleotides containing this specific lesion. This, in turn, necessitates robust methods for both the chemical synthesis of the modified nucleoside and its subsequent detection in biological samples.

Chemical Synthesis of 5-OH-dC Phosphoramidite

The synthesis of oligonucleotides containing site-specific lesions is achieved through solid-phase synthesis, which requires a phosphoramidite building block of the modified nucleoside. A key challenge in synthesizing the 5-OH-dC phosphoramidite is the selective protection of the 5-hydroxyl group on the cytosine base without affecting the 3'- and 5'-hydroxyl groups of the deoxyribose sugar. [2][5]

Example Protocol: Solid-Phase Synthesis of Oligonucleotides with 5-OH-dC

-

Step 1: Preparation of the Phosphoramidite: A multi-step synthesis is performed, starting from a suitable precursor like 5-bromo-2'-deoxycytidine. This involves protecting the exocyclic amine and the deoxyribose hydroxyls, introducing the 5-hydroxyl group, protecting it with a base-labile group (e.g., an acetyl group), and finally, phosphitylating the 3'-hydroxyl to create the phosphoramidite. [2]* Step 2: Solid-Phase Oligonucleotide Synthesis: The prepared 5-OH-dC phosphoramidite is incorporated into the desired DNA sequence using a standard automated DNA synthesizer.

-

Step 3: Deprotection: The oligonucleotide is cleaved from the solid support and all protecting groups are removed. Care must be taken during this step to avoid deamination of 5-OH-dC to 5-hydroxy-2'-deoxyuridine (5-OH-dU). [5]* Step 4: Purification and Validation: The final product is purified, typically by HPLC. The composition and integrity of the modified oligonucleotide are then confirmed by enzymatic digestion followed by HPLC analysis of the resulting nucleosides and by mass spectrometry (e.g., ESI-MS). [2][5]

Analytical Detection Methods

Accurate quantification of 5-OH-dC in biological DNA is crucial for its validation as a biomarker of oxidative stress. The low physiological abundance of this lesion demands highly sensitive and specific analytical techniques.

HPLC with Electrochemical Detection (HPLC-ECD)

This is a classic and highly sensitive method for detecting 5-OH-dC. [3]The 5-hydroxy group makes the molecule electrochemically active, allowing for its selective detection at a low oxidation potential (0-0.2 V), which minimizes interference from other DNA components. [4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of DNA modifications due to its exceptional sensitivity and specificity. [10][11]It allows for the simultaneous detection of multiple oxidative lesions. The method relies on separating the nucleosides by HPLC and then detecting them by mass spectrometry, typically using multiple reaction monitoring (MRM) mode for unambiguous identification and quantification.

Caption: General workflow for the analytical detection of 5-OH-dC.

Implications in Disease and Drug Development

The study of 5-OH-dC extends beyond fundamental chemistry and biology into the realms of clinical diagnostics and therapeutic development.

Biomarker of Oxidative Stress and Disease

Because 5-OH-dC is a direct product of oxidative DNA damage, its levels in cellular or urinary DNA can serve as a valuable biomarker for systemic oxidative stress. [3]Elevated oxidative stress is a hallmark of numerous pathological conditions, including:

-

Cancer: Increased ROS production is common in cancer cells, and oxidative DNA damage is a key driver of the mutations that lead to carcinogenesis. [12]* Neurodegenerative Diseases: Oxidative damage is heavily implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.

-

Aging: The accumulation of oxidative DNA damage over a lifetime is considered a major contributor to the aging process. [4] Monitoring 5-OH-dC levels could therefore aid in risk assessment, early diagnosis, and evaluating the efficacy of antioxidant therapies.

Relevance to Epigenetics and Cancer Therapy

It is crucial to distinguish This compound (5-OH-dC) , the damage product, from 5-hydroxymethyl-2'-deoxycytidine (5-hmC) , a key player in epigenetics. 5-hmC is generated from 5-methylcytosine by the action of TET enzymes and is an intermediate in active DNA demethylation. [13][14]While distinct, their pathways can intersect. For example, understanding the repair of base modifications is relevant to epigenetic drugs like 5-aza-2'-deoxycytidine, which function by inhibiting DNA methyltransferases but also introduce instability into the genome. [15] Furthermore, many cancer therapies work by inducing overwhelming DNA damage in rapidly dividing tumor cells. A deeper understanding of how specific lesions like 5-OH-dC are formed, recognized, and repaired could lead to the development of novel therapeutic strategies. For instance, inhibitors of the specific DNA glycosylases that repair 5-OH-dC could potentially sensitize cancer cells to ROS-inducing chemotherapies.

Conclusion

This compound is a chemically fascinating and biologically critical molecule. What begins as a subtle hydroxylation of a cytosine base under oxidative duress culminates in significant consequences for genomic stability. Its dual nature—as a highly destabilizing and mutagenic lesion—makes it a focal point for understanding the mechanisms of mutagenesis and the cellular response to DNA damage. The increased frequency of its unfavored imino tautomer provides a textbook example of how subtle changes in chemical equilibrium can have profound biological effects. As a quantifiable biomarker of oxidative stress, 5-OH-dC offers a window into cellular health and disease states. Continued research into its formation, repair, and pathological consequences will undoubtedly fuel advancements in diagnostics, disease prevention, and the development of targeted therapeutics.

References

- Kulinski, T., et al. (2002). 5-Substituted N(4)-hydroxy-2'-deoxycytidines and their 5'-monophosphates: synthesis, conformation, interaction with tumor thymidylate synthase, and in vitro antitumor activity. Journal of Medicinal Chemistry.

-

Chen, C. C., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules. [Link]

- Morningstar, M. L., et al. (1997). Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and this compound. Biochemistry.

-

Basu, A. K., et al. (2012). Thermodynamic Signature of DNA Damage: Characterization of DNA with a this compound•2'-Deoxyguanosine Base Pair. Biochemistry. [Link]

-

Morningstar, M. L., et al. (1997). Synthesis of Oligonucleotides Containing Two Putatively Mutagenic DNA Lesions: 5-Hydroxy-2‘-deoxyuridine and 5-Hydroxy-2‘-deoxycytidine. Chemical Research in Toxicology. [Link]

-

Wagner, J. R., et al. (1992). Endogenous oxidative damage of deoxycytidine in DNA. Proceedings of the National Academy of Sciences. [Link]

-

Wagner, J. R., et al. (1992). Endogenous oxidative damage of deoxycytidine in DNA. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Wagner, J. R., et al. (1992). Endogenous oxidative damage of deoxycytidine in DNA. Semantic Scholar. [Link]

- Kreutzer, D. A., et al. (1997). Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2′-deoxyuridine and 5-hydroxy-2′-deoxycytidine. Essigmann Lab.

- Basu, A. K., et al. (2012). Thermodynamic signature of DNA damage: characterization of DNA with a this compound·2'-deoxyguanosine base pair. Biochemistry.

-

Tang, Y., et al. (2022). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

Sowers, L. C., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine. Proceedings of the National Academy of Sciences. [Link]

-

N.A. (n.d.). Stability of N-Glycosidic Bonds. User's Manual for the Organic Chemistry Lab. [Link]

-

Yin, R., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry. [Link]

-

National Center for Biotechnology Information. 5'-Hydroxymethyl-2'-deoxycytidine. PubChem. [Link]

-

Peticolas, W. L., et al. (2001). Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2′-deoxycytidine. Proceedings of the National Academy of Sciences. [Link]

-

Wang, Y., et al. (2023). Enrichment and Quantitative Determination of 5-(Hydroxymethyl)-2′-deoxycytidine, 5-(Formyl)-2′-deoxycytidine, and 5-(Carboxyl)-2′-deoxycytidine in Human Urine of Breast Cancer Patients by Magnetic Hyper-Cross-Linked Microporous Polymers Based on Polyionic Liquid. Analytical Chemistry. [Link]

- Wagner, J. R., et al. (1996). Oxidative damage to DNA constituents by iron-mediated fenton reactions. The deoxycytidine family. The Journal of Biological Chemistry.

-

Tajali, R., et al. (2021). A positive correlation between 5-(hydroxymethyl)-2′-deoxycytidine and mRNA expression level of TET1 gene in malignant cell lines. ResearchGate. [Link]

- Hu, J., et al. (2010). Simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 5-methyl-2'-deoxycytidine in DNA sample by high performance liquid chromatography/positive electrospray ionization tandem mass spectrometry.

-

Yancheva, D. (2022). Tautomerism of cytosine, cytidine, and deoxycytidine: Proton transfer through water bridges. International Journal of Quantum Chemistry. [Link]

- Al-Hussain, F. A., et al. (2023).

- N.A. (2006). Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection.

-

Al-Jassabi, S., et al. (2023). Exploring the epigenetic landscape: The role of 5-hydroxymethylcytosine in neurodevelopmental disorders. Frontiers in Neuroscience. [Link]

- Gackowski, D., et al. (2015). 5-Hydroxymethylcytosine and disease.

- Motorin, Y., et al. (2019). Influencing Epigenetic Information with a Hydrolytically Stable Carbocyclic 5-Aza-2'-deoxycytidine.

-

Wu, H., et al. (2014). New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. Trends in Biochemical Sciences. [Link]

- Kovatsi, L., et al. (2012). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. Bioanalysis.

-

The Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000014). HMDB. [Link]

-

Jia, L., et al. (2018). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. Nucleic Acids Research. [Link]

-

Jia, L., et al. (2018). Stability of N-Glycosidic Bond of (5 ' S)-8,5 '-Cyclo-2 '-deoxyguanosine. ResearchGate. [Link]

- Sharafdini, R., et al. (2022). A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers. Journal of Biomolecular Structure and Dynamics.

- Hertkorn, N., et al. (2013).

Sources

- 1. Thermodynamic Signature of DNA Damage: Characterization of DNA with a this compound•2'-Deoxyguanosine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. Endogenous oxidative damage of deoxycytidine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 52278-77-0 [m.chemicalbook.com]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 5-methyl-2'-deoxycytidine in DNA sample by high performance liquid chromatography/positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous oxidative damage of deoxycytidine in DNA. | Semantic Scholar [semanticscholar.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 5-Hydroxymethylcytosine and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influencing Epigenetic Information with a Hydrolytically Stable Carbocyclic 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Endogenous Formation of 5-Hydroxy-2'-Deoxycytidine in Cellular Systems

Abstract

5-Hydroxy-2'-deoxycytidine (5-OHdC) is a significant lesion formed in DNA through the endogenous process of oxidative stress. Unlike its similarly named counterpart, 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), which is an enzymatic product of TET dioxygenases in the epigenetic pathway, 5-OHdC is a direct marker of DNA damage initiated by reactive oxygen species (ROS). Its formation can lead to mutagenic events, primarily C→T transitions, implicating it in the etiology of various pathologies, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanisms of endogenous 5-OHdC formation, details robust analytical workflows for its detection and quantification, and explores its biological consequences and repair pathways. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to understand and quantify this critical biomarker of oxidative DNA damage.

Introduction: A Tale of Two Hydroxylated Cytidines

In the study of DNA modifications, precision in nomenclature is paramount. The cellular environment hosts two structurally similar but functionally distinct hydroxylated forms of deoxycytidine: this compound (5-OHdC) and 5-hydroxymethyl-2'-deoxycytidine (5-hmdC).

-

This compound (5-OHdC): The focus of this guide, 5-OHdC is a product of oxidative damage. It arises from the direct attack of reactive oxygen species (ROS) on the 2'-deoxycytidine (dC) nucleoside within the DNA strand[1][2]. Its presence is a direct indicator of cellular oxidative stress and DNA damage.

-